N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea
Beschreibung
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea is a complex organic compound with a unique structure that includes a benzotriazole ring, a diethylamino group, and a carbamothioyl group
Eigenschaften
Molekularformel |
C20H24N6OS |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]carbamothioyl]acetamide |
InChI |
InChI=1S/C20H24N6OS/c1-5-25(6-2)15-7-9-16(10-8-15)26-23-18-11-13(3)17(12-19(18)24-26)22-20(28)21-14(4)27/h7-12H,5-6H2,1-4H3,(H2,21,22,27,28) |
InChI-Schlüssel |
VGBQQOLQQQZVBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea typically involves multiple steps, starting with the preparation of the benzotriazole core. The diethylamino group is introduced through a substitution reaction, and the carbamothioyl group is added via a thiourea derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzotriazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea can be compared with similar compounds such as:
N-[4-(diethylamino)phenyl]-2-(2,6-dimethylphenoxy)acetamide: This compound has a similar diethylamino group but differs in the core structure, leading to different reactivity and applications.
N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride:
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
